Isopropyltriphenylphosphonium
Description
Isopropyltriphenylphosphonium (ITPP) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and one isopropyl group. Commonly encountered as halide salts (e.g., bromide or iodide), ITPP is widely used in organic synthesis, particularly in Wittig reactions for alkene formation . Its structure combines steric bulk from the isopropyl group with the electronic effects of phenyl rings, influencing reactivity and stability. Key physical properties include a melting point (M.P.) of 149–151 °C for the bromide and 194–197 °C for the iodide , with a molecular weight of 432.28 g/mol for the iodide (C₂₁H₂₂IP) .
Properties
Molecular Formula |
C21H22P+ |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
triphenyl(propan-2-yl)phosphanium |
InChI |
InChI=1S/C21H22P/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3/q+1 |
InChI Key |
PXIMQGSMXJFQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Features
- Bond Lengths and Geometry :
- In ITPP bromide, the C–P bond length for the isopropyl group (1.818 Å) is longer than phenyl C–P bonds (1.789–1.806 Å), reflecting weaker Csp³–Psp³ bonding compared to Csp²–Psp³ in phenyl groups .
- Tetraphenylphosphonium bromide has uniform C–P bond lengths (1.801 Å), lacking steric variation from alkyl substituents .
- Coordination Chemistry :
Table 2: Structural Parameters
Physical and Chemical Properties
- Melting Points :
- Hygroscopicity : ITPP iodide is less hygroscopic than 3-pentyltriphenylphosphonium bromide, which requires careful handling .
Preparation Methods
Direct Alkylation with Isopropyl Halides
The most widely reported method involves the quaternization of triphenylphosphine (PPh₃) with isopropyl halides (X = I, Br) under anhydrous conditions. For example, [MePPh₃]I synthesis employs a sealed-tube reaction between PPh₃ and 2-iodopropane at 433 K (160°C) for 48 hours, yielding colorless crystalline products. Key parameters include:
This method’s simplicity is offset by long reaction times and energy intensity, making it less suitable for large-scale production.
Ion Exchange Templated Synthesis
Hydroxide Intermediate Generation
A scalable approach involves synthesizing the hydroxide salt ([iPrPPh₃]OH) via ion exchange, followed by metathesis with borate anions. For instance, [iPrPPh₃][B₅O₆(OH)₄]·3.5H₂O is prepared by treating [iPrPPh₃]I with Dowex 550A (OH⁻ form) in aqueous methanol, followed by addition of boric acid (B(OH)₃). Critical steps include:
-
Ion Exchange : 24-hour stirring with resin ensures complete iodide-to-hydroxide conversion.
-
Borate Incorporation : Excess B(OH)₃ (5 eq.) drives pentaborate(1-) anion formation under basic conditions (pH > 9).
-
Crystallization : Slow evaporation yields layered crystals stabilized by H-bonding and π-stacking interactions.
This method achieves 73–98% yields and enables precise control over anion composition, which is vital for materials science applications.
Industrial-Scale Ylide Intermediate Preparation
Base-Mediated Ylide Formation
Patent CN114456064A details optimized protocols for generating this compound ylides, a key step in caronic anhydride synthesis. The phosphonium bromide precursor is deprotonated using strong bases under varied conditions:
| Base | Solvent | Temperature Range | Yield |
|---|---|---|---|
| 30% NaOMe/MeOH | THF | 30–60°C | 85–90% |
| 1M LiHMDS | THF | -10–25°C | 92–95% |
| 30% NaOH | Methyl tert-butyl ether | 0–50°C | 78–82% |
Key findings:
-
Lithium Bases : LiHMDS in THF at low temperatures (-10°C) maximizes ylide stability and minimizes side reactions.
-
Solvent Choice : Polar aprotic solvents (THF) enhance base solubility, while ethers improve phase separation during workup.
-
Scalability : Continuous flow systems are suggested for >100 kg batches to maintain temperature control.
Thermal and Spectroscopic Characterization
Validation of Synthetic Success
Post-synthesis characterization ensures structural fidelity and purity:
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 194°C for [iPrPPh₃]I correlates with reported melting points.
-
NMR Spectroscopy :
-
HPLC : Purity >98% is achievable via recrystallization from ethanol/water mixtures.
Challenges and Optimization Strategies
Moisture Sensitivity
This compound salts are hygroscopic, necessitating strict anhydrous conditions during synthesis and storage. Patent data recommend molecular sieves or vacuum-drying at 110°C for 24 hours to achieve <0.1% water content.
Q & A
Q. How can researchers validate the absence of toxic byproducts in this compound-based reactions?
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